![molecular formula C9H10ClN3OS B11777503 7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole](/img/structure/B11777503.png)
7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole is a chemical compound that belongs to the class of benzo[d]thiazoles This compound is characterized by the presence of a chloro group at the 7th position, an ethoxy group at the 4th position, and a hydrazinyl group at the 2nd position on the benzo[d]thiazole ring
Vorbereitungsmethoden
The synthesis of 7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzo[d]thiazole derivative.
Reaction Conditions: The introduction of the chloro, ethoxy, and hydrazinyl groups is achieved through a series of substitution reactions. These reactions often require specific reagents and catalysts to proceed efficiently.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The chloro, ethoxy, and hydrazinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cancer cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole can be compared with other benzo[d]thiazole derivatives:
Similar Compounds: Examples include 7-Chloro-4-methoxy-2-hydrazinylbenzo[d]thiazole and 7-Chloro-4-ethoxy-2-amino-benzo[d]thiazole.
Uniqueness: The presence of the ethoxy and hydrazinyl groups at specific positions on the benzo[d]thiazole ring gives this compound unique chemical and biological properties. These properties may differ significantly from those of similar compounds, making it a valuable subject of study.
Eigenschaften
Molekularformel |
C9H10ClN3OS |
|---|---|
Molekulargewicht |
243.71 g/mol |
IUPAC-Name |
(7-chloro-4-ethoxy-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C9H10ClN3OS/c1-2-14-6-4-3-5(10)8-7(6)12-9(13-11)15-8/h3-4H,2,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
AIMPYLMSICRGOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C(=C(C=C1)Cl)SC(=N2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



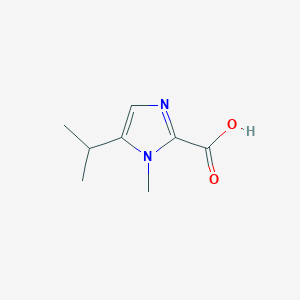
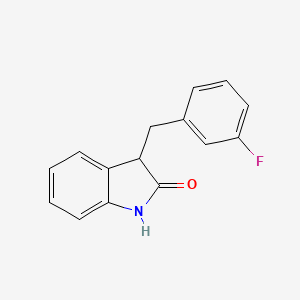
![tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11777442.png)
![tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11777443.png)
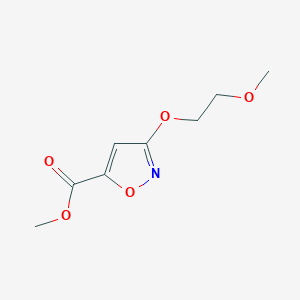
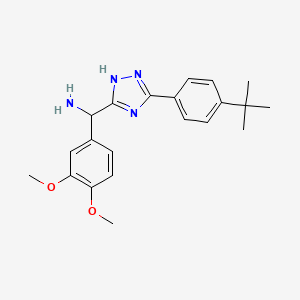
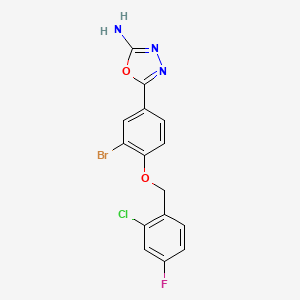
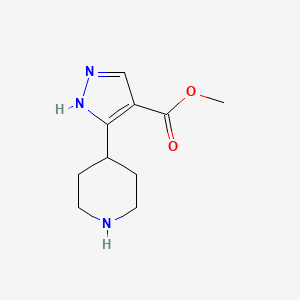
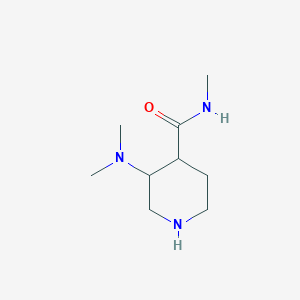
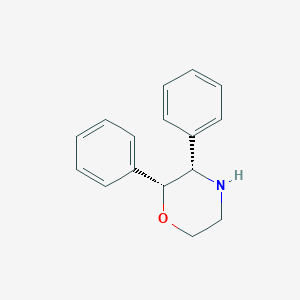
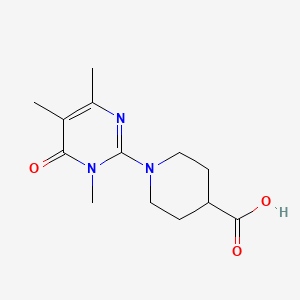
![8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine](/img/structure/B11777487.png)
![1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11777489.png)
